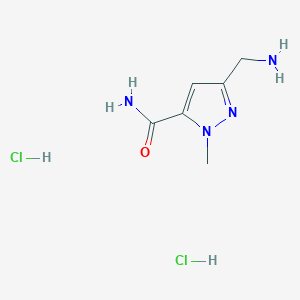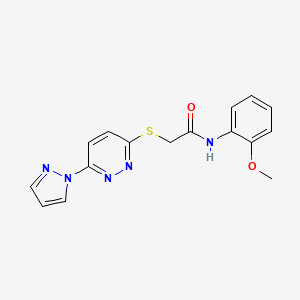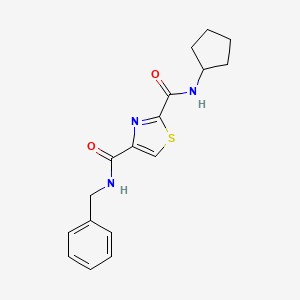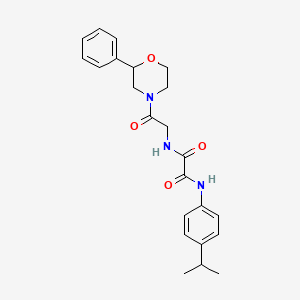
N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential use in cancer treatment. DMXAA was initially discovered in the early 1990s and was found to have potent anti-tumor activity in preclinical studies. Since then, numerous studies have been conducted to investigate the mechanism of action of DMXAA and its potential as a cancer therapy.
Wirkmechanismus
The mechanism of action of N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is not fully understood, but it is believed to involve the activation of the immune system. N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to stimulate the production of cytokines, which are signaling molecules that play a key role in the immune response. This activation of the immune system leads to the destruction of tumor cells.
Biochemical and Physiological Effects:
N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to increase blood flow to tumors, which may enhance the delivery of other cancer therapies. N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been shown to induce apoptosis, or programmed cell death, in tumor cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is its potent anti-tumor activity. In preclinical studies, N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to be effective against a variety of cancer types. Another advantage is that N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to enhance the activity of other cancer therapies, such as radiation and chemotherapy.
One limitation of N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is that its mechanism of action is not fully understood. This makes it difficult to predict its effectiveness in different cancer types and patient populations. Another limitation is that N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
Zukünftige Richtungen
There are a number of future directions for research on N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide. One direction is to further investigate its mechanism of action and identify the specific immune cells and cytokines involved in its anti-tumor activity. Another direction is to test N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide in clinical trials to determine its safety and efficacy in humans. Additionally, N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide could be tested in combination with other cancer therapies to determine if it enhances their activity. Finally, N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide could be modified to improve its potency and selectivity for tumor cells.
Synthesemethoden
N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3,5-dimethylphenylamine with ethyl acetoacetate to form a pyrimidine intermediate. This intermediate is then reacted with methyl chloroformate to form the final product, N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have potent anti-tumor activity against a variety of cancer types, including lung, breast, and colon cancer. N-(3,5-Dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been shown to enhance the activity of other cancer therapies, such as radiation and chemotherapy.
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-9-5-10(2)7-13(6-9)18-15(19)14-11(3)12(4)16-8-17-14/h5-8H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBAAWLECSVPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=NC=NC(=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B3003697.png)

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one](/img/structure/B3003701.png)
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{2-[(propan-2-yl)imino]-1,2-dihydropyridin-1-yl}propan-1-one](/img/structure/B3003703.png)



![(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B3003709.png)
![4-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B3003710.png)
![dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate](/img/structure/B3003711.png)
![2-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B3003715.png)
